DFP-11207 -

DFP-11207

Catalog Number: EVT-267407
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DFP-11207 is a n orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Synthesis Analysis

Methods and Technical Details

The synthesis of DFP-11207 involves a multi-step process that typically includes the following stages:

  1. Starting Materials: The synthesis begins with readily available pyrimidine derivatives.
  2. Functionalization: Key functional groups are introduced through various chemical reactions such as alkylation and acylation.
  3. Purification: The final product undergoes purification processes like recrystallization or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

DFP-11207's molecular structure can be characterized by its fluoropyrimidine core, which is essential for its activity as a nucleoside analog. The specific arrangement of atoms and functional groups contributes to its mechanism of action against cancer cells.

  • Molecular Formula: C₁₄H₁₅F₃N₂O₄
  • Molecular Weight: 338.28 g/mol
  • Structural Features: The compound contains a fluorine atom which enhances its metabolic stability compared to non-fluorinated analogs.

The precise three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific data from these analyses are not widely available in current literature .

Chemical Reactions Analysis

Reactions and Technical Details

DFP-11207 undergoes several key chemical reactions that contribute to its pharmacological activity:

These reactions are crucial for understanding both the therapeutic potential and the side effects associated with DFP-11207.

Mechanism of Action

Process and Data

DFP-11207 exerts its antitumor effects primarily through inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By mimicking natural substrates, it interferes with nucleotide metabolism, leading to:

  • Inhibition of DNA Synthesis: This results in impaired cell proliferation in rapidly dividing cancer cells.
  • Induction of Apoptosis: Altered nucleotide pools can trigger apoptotic pathways in tumor cells.

Pharmacokinetic studies have shown that DFP-11207 has a favorable absorption profile with a reasonable area under the curve (AUC) and low peak concentration (Cmax), suggesting improved tolerability compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DFP-11207 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its formulation.
  • Stability: The compound shows stability under physiological conditions but may undergo hydrolysis under extreme pH levels.
  • Melting Point: Specific melting point data are not widely reported but are essential for formulation development.

These properties influence both the drug's formulation and its delivery method .

Applications

Scientific Uses

DFP-11207 is primarily investigated for its applications in oncology as a treatment for various solid tumors. Its development represents a significant advancement in chemotherapy options, particularly for patients who may not respond well to existing treatments like 5-fluorouracil.

Ongoing clinical trials aim to establish its safety profile, optimal dosing strategies, and efficacy across different cancer types. Additionally, research into combination therapies with other anticancer agents is being explored to enhance therapeutic outcomes .

Rationale for Development of DFP-11207

Limitations of Conventional Fluoropyrimidine Therapies

Conventional fluoropyrimidine therapies, including 5-fluorouracil (5-FU) and its oral prodrugs (capecitabine, UFT, S-1), exhibit significant clinical limitations. These agents, while foundational in treating gastrointestinal and other solid tumors, are hampered by unpredictable toxicity profiles and narrow therapeutic indices. Capecitabine frequently causes dose-limiting hand-foot syndrome (HFS) in 13–18% of patients, while UFT (tegafur-uracil) is associated with gastrointestinal toxicity, and S-1 (tegafur/gimeracil/oteracil) induces hematological toxicities like neutropenia and thrombocytopenia as primary dose-limiting effects [1] [2]. These toxicities often necessitate dose reductions or treatment interruptions, compromising therapeutic efficacy. Additionally, inter- and intra-individual variability in 5-FU pharmacokinetics arises primarily from differential expression of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. DPD deficiency, occurring in 3–5% of patients, can lead to severe or fatal toxicity due to 5-FU accumulation [1] [2].

Table 1: Toxicity Profiles of Oral Fluoropyrimidines

DrugPrimary Dose-Limiting ToxicityKey Metabolic Limitation
CapecitabineHand-foot syndrome (HFS)Variable activation in liver/tumors
UFTGastrointestinal toxicityInconsistent DPD inhibition by uracil
S-1Hematological toxicityGeographical variation in CYP2A6 activity
DFP-11207Minimized myelosuppressionBalanced DPD/OPRT inhibition

Unmet Needs in 5-FU-Based Chemotherapy: Toxicity-Selectivity Trade-offs

The clinical utility of 5-FU derivatives is constrained by inherent trade-offs between antitumor efficacy and organ-specific toxicities. Myelosuppression (e.g., thrombocytopenia, neutropenia) and gastrointestinal damage (mucositis, diarrhea) remain prevalent due to 5-FU’s non-selective action on rapidly dividing cells. These toxicities stem from two primary mechanisms:

  • Systemic exposure: High peak plasma concentrations (C~max~) of 5-FU correlate with myelosuppression [1] [7].
  • Tissue-specific activation: Phosphorylation of 5-FU by orotate phosphoribosyltransferase (OPRT) in gastrointestinal mucosa contributes to local injury [2] [3].

S-1 partially addresses gastrointestinal toxicity through potassium oxonate (oteracil), an OPRT inhibitor retained in the gut. However, its efficacy is limited by geographic variability in CYP2A6 enzyme activity, which converts tegafur to 5-FU. Reduced CYP2A6 activity in non-Asian populations increases gastrointestinal toxicity risk, highlighting the need for a universally optimized fluoropyrimidine [1] [2].

Theoretical Foundations for Multi-Targeted Fluoropyrimidine Design

DFP-11207 was engineered to overcome pharmacokinetic and pharmacodynamic limitations of earlier fluoropyrimidines through a triple-component design targeting 5-FU metabolism at multiple nodes:

  • EM-FU (1-ethoxymethyl-5-fluorouracil): A novel 5-FU prodrug that ensures gradual hepatic conversion to 5-FU, avoiding sharp plasma peaks [2] [6].
  • CDHP (5-chloro-2,4-dihydroxypyridine): A reversible, high-affinity DPD inhibitor (IC~50~ = 0.11 µM in rat liver homogenates) that sustains therapeutic 5-FU concentrations with reduced interpatient variability [2] [3].
  • CTA (citrazinic acid): A potent OPRT inhibitor selectively retained in gastrointestinal tissues. Preclinical studies show CTA from DFP-11207 achieves 8-fold higher intestinal concentrations than plasma, inhibiting 5-FU phosphorylation in enterocytes without compromising tumor efficacy [2] [3].

This multi-targeted strategy enables prolonged 5-FU exposure within the therapeutic range (20 ng/mL) while minimizing C~max~-related toxicity and gastrointestinal damage. DFP-11207’s unified molecular structure (C~32~H~26~ClFN~4~O~12~) ensures synchronized absorption and distribution of all components, a key advancement over earlier combination therapies like S-1 [2] [6].

Properties

Product Name

DFP-11207

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

DFP11207; DFP-11207; DFP 11207.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.